Superior c-Met Kinase Inhibition vs. Cabozantinib in A549 Lung Cancer Cells
Derivatives synthesized from the 4-(4-aminophenoxy)picolinic acid scaffold exhibit enhanced c-Met inhibition compared to the established clinical kinase inhibitor cabozantinib. The lead derivative (compound 46) demonstrated significantly higher potency in A549 cells, underscoring the scaffold's value in generating superior antitumor agents .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.26 μM (for compound 46, a derivative of 4-(4-aminophenoxy)picolinic acid) |
| Comparator Or Baseline | Cabozantinib: 0.62 μM (calculated based on 2.4-fold difference) |
| Quantified Difference | 2.4 times more active |
| Conditions | A549 human lung adenocarcinoma cell line |
Why This Matters
This quantitative advantage directly supports the procurement of this specific intermediate for medicinal chemistry programs aiming to optimize c-Met-targeted therapies.
